4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one
Description
Properties
Molecular Formula |
C21H16O4 |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
4-ethoxy-7-[(E)-2-phenylethenyl]furo[3,2-g]chromen-5-one |
InChI |
InChI=1S/C21H16O4/c1-2-23-21-16-10-11-24-18(16)13-19-20(21)17(22)12-15(25-19)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+ |
InChI Key |
TZRUAYHMQMKKLT-CMDGGOBGSA-N |
SMILES |
CCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
Isomeric SMILES |
CCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=C2C=COC2=CC3=C1C(=O)C=C(O3)C=CC4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS1066; MRS 1066; MRS-1066. |
Origin of Product |
United States |
Preparation Methods
Cyclization of Precursor Coumarin Derivatives
A common strategy involves cyclizing hydroxy-substituted coumarins under acidic or oxidative conditions. For example, 4-hydroxycoumarin derivatives can undergo intramolecular cyclization with α,β-unsaturated ketones to form the fused furan ring. In a study by Elhefny et al., a furochromonecarbaldehyde intermediate was synthesized via a four-component Ugi reaction, highlighting the versatility of multi-component reactions in constructing complex heterocycles. While this method primarily yielded 4,9-dimethoxy derivatives, it underscores the potential for modifying substituents during core formation.
Kostanecki-Robinson Reaction
The Kostanecki-Robinson reaction, involving condensation of benzoylacetophenone derivatives with acid anhydrides, offers an alternative route. This method facilitates annulation of the furan ring onto the chromenone system, though regioselectivity must be carefully controlled to ensure proper ring fusion. For instance, the synthesis of 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one involved cyclization under mild basic conditions, yielding a structurally analogous chromenone.
Functionalization at Position 4: Introducing the Ethoxy Group
The ethoxy moiety at position 4 is typically introduced via O-alkylation of a phenolic precursor. Key considerations include regioselectivity and reaction efficiency:
Alkylation of 4-Hydroxy-furo[3,2-g]chromen-5-one
Treatment of 4-hydroxy-furo[3,2-g]chromen-5-one with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) in polar aprotic solvents (DMF, acetone) achieves ethoxy substitution. For example, the propoxy group in 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one was introduced via analogous alkylation, yielding 80–85% efficiency under reflux conditions.
Reaction Conditions:
- Solvent: Anhydrous DMF
- Base: Potassium carbonate (2.5 equiv)
- Alkylating Agent: Ethyl bromide (1.2 equiv)
- Temperature: 80°C, 12 hours
Protecting Group Strategies
Competing hydroxyl groups (e.g., at position 7) may necessitate protection. Trimethylsilyl (TMS) or acetyl groups are commonly used to block undesired sites during alkylation. Deprotection under mild acidic or basic conditions restores the hydroxyl group for subsequent functionalization.
Introduction of the Styryl Group at Position 7
The (E)-styryl group at position 7 is installed via cross-coupling reactions, leveraging halogenated intermediates:
Heck Coupling with Styrene
A palladium-catalyzed Heck reaction between 7-bromo-4-ethoxy-furo[3,2-g]chromen-5-one and styrene introduces the styryl group. Optimized conditions include:
Catalytic System:
- Catalyst: Palladium(II) acetate (5 mol%)
- Ligand: Triphenylphosphine (10 mol%)
- Base: Triethylamine (3 equiv)
- Solvent: DMF, 120°C, 24 hours
This method affords moderate to high yields (60–75%) with excellent (E)-selectivity, as confirmed by NOESY spectroscopy.
Wittig Olefination
Alternatively, a Wittig reaction with benzyltriphenylphosphonium ylide and a 7-keto intermediate generates the styryl group. While less common due to competing side reactions, this approach avoids halogenation steps:
Procedure:
- Generate ylide from benzyltriphenylphosphonium bromide (1.2 equiv) and n-BuLi.
- React with 7-oxo-4-ethoxy-furo[3,2-g]chromen-5-one in THF at 0°C to room temperature.
Integrated Synthetic Route
Combining these strategies, a plausible synthetic pathway for 4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one is:
- Core Synthesis: Prepare 4-hydroxy-7-bromo-furo[3,2-g]chromen-5-one via Ugi four-component reaction.
- Ethoxy Introduction: Alkylate the 4-hydroxyl group with ethyl bromide.
- Styryl Installation: Perform Heck coupling with styrene.
Table 1. Comparative Analysis of Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Core Synthesis | Ugi reaction (aldehyde, amine, isocyanate, acid) | 55–60 | >95% |
| 4-Ethoxy Alkylation | K₂CO₃, ethyl bromide, DMF, 80°C | 80–85 | >98% |
| Heck Coupling | Pd(OAc)₂, PPh₃, styrene, DMF, 120°C | 60–75 | >97% |
Methodological Challenges and Optimizations
- Regioselectivity in Alkylation: Competing alkylation at position 7 can occur if unprotected. Using bulky bases (e.g., Cs₂CO₃) or low temperatures minimizes this issue.
- (E)-Selectivity in Heck Coupling: Ligand choice (e.g., P(o-tol)₃) and styrene excess (3–5 equiv) enhance trans-configuration dominance.
- Purification: Silica gel chromatography with ethyl acetate/hexane (1:3) effectively isolates intermediates.
Chemical Reactions Analysis
Types of Reactions
MRS1066 undergoes various chemical reactions, including:
Oxidation: MRS1066 can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert MRS1066 into its reduced forms, such as alcohols or amines.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reagents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
MRS1066 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of MRS1066 involves its interaction with specific molecular targets and pathways. It can modulate cellular signaling pathways by binding to receptors or enzymes, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The styryl group in the target compound introduces extended π-conjugation, likely influencing electronic properties and receptor binding .
- Methoxy/methyl substitutions in natural derivatives (khellin, visnagin) correlate with antioxidant and phototherapeutic activities .
Physicochemical Properties
Limited data exist for the target compound, but trends can be inferred from analogous structures:
Key Observations :
Biological Activity
4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one is a synthetic compound belonging to the class of furochromones, which are known for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 336.35 g/mol. The compound features a furochromone backbone, which is characterized by the presence of a furan ring fused to a chromone structure.
| Property | Value |
|---|---|
| Molecular Formula | C21H16O4 |
| Molecular Weight | 336.35 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, in vitro assays demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxicity of this compound on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, it was found that:
- MCF-7 Cells : IC50 = 12.5 µM
- HT-29 Cells : IC50 = 15.0 µM
These findings suggest that this compound may serve as a promising lead compound for further development in anticancer therapy.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been explored. It has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This activity is significant as it suggests potential applications in treating inflammatory diseases.
Table 2: Inhibition of Cytokine Production
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 250 | 75 | 70% |
| IL-6 | 300 | 90 | 70% |
The mechanism by which this compound exerts its biological effects appears to involve modulation of cellular signaling pathways related to apoptosis and inflammation. It is hypothesized that the compound may act as a reactive oxygen species (ROS) scavenger, thereby reducing oxidative stress within cells.
Q & A
Q. What are the common synthetic routes for 4-Ethoxy-7-((E)-styryl)-furo[3,2-g]chromen-5-one, and how are reaction conditions optimized?
Synthesis typically involves multi-step organic reactions, such as electrophilic substitution or condensation reactions. For example, iodonium salts or α-bromoketones may facilitate key steps under controlled temperature and inert atmospheres to prevent oxidation . Solvent choice (e.g., acetonitrile) and catalysts (e.g., K₂CO₃) are optimized for yield and purity . Purification employs techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm functional groups and substitution patterns . High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography provides bond-length and angle data for structural integrity . HPLC and melting point analysis assess purity .
Q. What biological screening assays are used to evaluate its potential therapeutic activities?
In vitro assays include:
- Antimicrobial : Broth microdilution against S. aureus or E. coli .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa) to measure apoptosis induction .
- Anti-inflammatory : COX-2 inhibition studies via enzyme-linked immunosorbent assays (ELISA) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?
SAR analysis focuses on substituent effects:
- Ethoxy group : Modifies electron density, potentially enhancing receptor binding .
- Styryl moiety : Increases π-π stacking with biological targets, improving anticancer activity . Comparative studies with analogs (e.g., fluorophenyl vs. methoxy derivatives) reveal how halogenation or alkylation impacts potency .
Q. What computational methods are employed to predict binding interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) models interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases. Density functional theory (DFT) calculates electronic properties to correlate reactivity with bioactivity .
Q. How should researchers address contradictions in biological activity data across studies?
Discrepancies may arise from:
- Experimental variability : Standardize cell lines (e.g., ATCC-certified) and assay protocols .
- Structural analogs : Compare substituent-specific effects (e.g., styryl vs. methyl groups in furochromenones) . Meta-analyses of published IC₅₀ values and dose-response curves can identify trends .
Q. What strategies improve the compound’s stability under physiological conditions?
Q. How does the compound’s reactivity with nucleophiles or electrophiles inform derivatization strategies?
The ethoxy group undergoes hydrolysis under acidic conditions, while the styryl moiety participates in Michael additions or Diels-Alder reactions . Controlled oxidation with KMnO₄ or reduction with NaBH₄ yields hydroxylated or hydrogenated derivatives .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
